Ribociclib succinate

Catalog No.
S002726
CAS No.
1374639-75-4
M.F
C27H36N8O5
M. Wt
552.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ribociclib succinate

CAS Number

1374639-75-4

Product Name

Ribociclib succinate

IUPAC Name

butanedioic acid;7-cyclopentyl-N,N-dimethyl-2-[(5-piperazin-1-ylpyridin-2-yl)amino]pyrrolo[2,3-d]pyrimidine-6-carboxamide

Molecular Formula

C27H36N8O5

Molecular Weight

552.6 g/mol

InChI

InChI=1S/C23H30N8O.C4H6O4/c1-29(2)22(32)19-13-16-14-26-23(28-21(16)31(19)17-5-3-4-6-17)27-20-8-7-18(15-25-20)30-11-9-24-10-12-30;5-3(6)1-2-4(7)8/h7-8,13-15,17,24H,3-6,9-12H2,1-2H3,(H,25,26,27,28);1-2H2,(H,5,6)(H,7,8)

InChI Key

NHANOMFABJQAAH-UHFFFAOYSA-N

SMILES

CN(C)C(=O)C1=CC2=CN=C(N=C2N1C3CCCC3)NC4=NC=C(C=C4)N5CCNCC5.C(CC(=O)O)C(=O)O

Solubility

Soluble in DMSO

Synonyms

Ribociclib succinate; LEE011-BBA; LEE011 succinate; LEE011; LEE-011; LEE 011; LEE011A; LEE-011A; LEE 011A; Kisqali;

Canonical SMILES

CN(C)C(=O)C1=CC2=CN=C(N=C2N1C3CCCC3)NC4=NC=C(C=C4)N5CCNCC5.C(CC(=O)O)C(=O)O

Description

The exact mass of the compound Ribociclib succinate is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Mechanism of action in cancer cell proliferation

Ribociclib succinate belongs to a class of drugs known as cyclin-dependent kinase (CDK) inhibitors. CDKs are enzymes that play a crucial role in regulating cell division. Ribociclib specifically targets CDK4 and CDK6, which are involved in promoting cell cycle progression from G1 to S phase. By inhibiting these enzymes, ribociclib disrupts the cell cycle and prevents cancer cells from proliferating [1].

This mechanism is particularly relevant in hormone receptor-positive breast cancers, where estrogen signaling can drive the activity of CDK4/6.

[1] - Phase I Study of Ribociclib (LEE011) in Combination With Letrozole in Advanced Breast Cancer )

Combination therapies with ribociclib succinate

A significant area of research focuses on the effectiveness of ribociclib in combination with other cancer therapies. Studies have shown promising results when combining ribociclib with hormonal therapies like letrozole or exemestane in postmenopausal women with advanced or metastatic hormone receptor-positive breast cancer [2, 3].

Current research is exploring the potential of combining ribociclib with other targeted therapies or chemotherapies to improve treatment outcomes and potentially overcome resistance mechanisms.

[2] - Ribociclib plus letrozole versus letrozole as first-line therapy for HR-positive, advanced breast cancer (MONARCH 2): a randomised, double-blind, phase 3 trial The Lancet:

[3] - First-Line Therapy with Ribociclib in Combination with Fulvestrant for HR-Positive, Advanced Breast Cancer (MONARCH 3): A Pivotal Phase III Trial Journal of Clinical Oncology:

Exploring applications beyond breast cancer

While currently approved for hormone receptor-positive breast cancer, research is investigating the potential of ribociclib in other cancer types. Studies are ongoing to evaluate its efficacy in cancers like pancreatic ductal adenocarcinoma, endometrial cancer, and mantle cell lymphoma [4, 5, 6].

These investigations aim to determine if ribociclib's CDK4/6 inhibitory action can be beneficial in other cancers with similar cell cycle dependencies.

[4] - Ribociclib for Patients with Advanced Pancreatic Ductal Adenocarcinoma: A Phase Ib/II Trial (KEYNOTE-169) Journal of Clinical Oncology:

[5] - A Phase Ib Trial of Ribociclib in Combination with Letrozole in Patients with Advanced Endometrial Cancer Following Platinum-Based Chemotherapy Progression

Ribociclib succinate is a pharmaceutical compound primarily used as an antineoplastic agent in the treatment of breast cancer. It is a selective inhibitor of cyclin-dependent kinases 4 and 6, which are crucial for cell cycle regulation. The chemical structure of ribociclib succinate is represented by the molecular formula C23H30N8OC4H6O4C_{23}H_{30}N_{8}O\cdot C_{4}H_{6}O_{4} and has a molecular weight of approximately 552.64 g/mol . This compound appears as a light yellow to yellowish-brown crystalline powder and exhibits solubility characteristics that are pH-dependent, with notable solubility in a 1:1 mixture of water and acetonitrile .

  • Ribociclib acts as a selective cyclin-dependent kinase 4/6 (CDK4/6) inhibitor [].
  • CDK4/6 are proteins involved in cell cycle progression. By inhibiting them, Ribociclib disrupts cancer cell growth and division [].
  • Ribociclib is generally well-tolerated, but common side effects include neutropenia (low white blood cell count), fatigue, nausea, and diarrhea [].
  • It can cause serious side effects like pulmonary embolism (blood clot in the lung) and interstitial lung disease (lung inflammation) [].
  • Data on specific toxicity levels is not publicly available due to proprietary reasons.

Please note:

  • This analysis is based on publicly available scientific research and may not be exhaustive.
  • For detailed information on safety and side effects, consult a medical professional.
Primarily during its metabolic processing in the body. Upon administration, it is extensively metabolized through hepatic pathways, primarily involving cytochrome P450 enzymes, particularly CYP3A4. The metabolic pathways include oxidation (dealkylation, N-oxygenation) and conjugation reactions such as N-acetylation, sulfation, and glucuronidation . The primary metabolites identified include M13 (N-hydroxylation), M4 (N-demethylation), and M1 (secondary glucuronide), which contribute to its pharmacological activity and safety profile .

The primary mechanism of action of ribociclib succinate involves the inhibition of cyclin-dependent kinases 4 and 6. By inhibiting these kinases, ribociclib prevents the phosphorylation of retinoblastoma protein (pRb), thus leading to cell cycle arrest in the G1 phase and ultimately reducing cellular proliferation in cancerous tissues . In clinical settings, ribociclib has been shown to induce tumor regressions in patients with hormone receptor-positive breast cancer when used in combination with aromatase inhibitors or other endocrine therapies .

Ribociclib succinate can be synthesized through several methods involving the coupling of ribociclib with succinic acid. A notable synthesis route includes the reaction of ribociclib free base with succinic acid under controlled conditions to form the succinate salt. Additionally, advancements in crystallization techniques have led to the development of various crystalline forms of ribociclib succinate, which exhibit improved solubility and stability profiles . These methods emphasize the importance of optimizing conditions to enhance yield and purity while ensuring compliance with pharmaceutical standards.

Ribociclib succinate is primarily indicated for the treatment of advanced or metastatic hormone receptor-positive breast cancer, particularly in postmenopausal women or in combination with other therapies. It is marketed under the brand name KISQALI and has received regulatory approvals from various health authorities worldwide due to its efficacy in managing specific breast cancer types . Furthermore, ongoing research is exploring its potential applications in other malignancies characterized by dysregulated cyclin-dependent kinase activity.

Interaction studies have demonstrated that ribociclib may have significant drug-drug interactions due to its metabolism via CYP3A4. Co-administration with strong CYP3A4 inhibitors can increase ribociclib exposure, potentially leading to enhanced toxicity. Conversely, strong CYP3A4 inducers may reduce its effectiveness by decreasing systemic levels . Clinical guidelines recommend monitoring for adverse effects when ribociclib is used alongside other medications that influence this metabolic pathway.

Ribociclib succinate belongs to a class of compounds known as cyclin-dependent kinase inhibitors. Other similar compounds include:

  • Palbociclib: Another selective inhibitor of cyclin-dependent kinases 4 and 6, used for similar indications in breast cancer therapy.
  • Abemaciclib: A more potent inhibitor that also targets cyclin-dependent kinases 4 and 6 but has a different pharmacokinetic profile.
  • Dinaciclib: A broader spectrum kinase inhibitor that targets multiple cyclin-dependent kinases but is less selective than ribociclib.

Comparison Table

CompoundMechanism of ActionIndicationsSelectivity
RibociclibInhibits CDK4/6Breast cancerSelective
PalbociclibInhibits CDK4/6Breast cancerSelective
AbemaciclibInhibits CDK4/6Breast cancerLess selective
DinaciclibInhibits multiple CDKsVarious cancersNon-selective

Ribociclib’s unique selectivity for cyclin-dependent kinases 4 and 6 distinguishes it from other compounds in this category, making it particularly effective for specific breast cancer treatments while minimizing effects on other kinases involved in different pathways .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

11

Hydrogen Bond Donor Count

4

Exact Mass

552.28086628 g/mol

Monoisotopic Mass

552.28086628 g/mol

Heavy Atom Count

40

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

BG7HLX2919

Drug Indication

Kisqali is indicated for the treatment of women with hormone receptor (HR)�positive, human epidermal growth factor receptor 2 (HER2)�negative locally advanced or metastatic breast cancer in combination with an aromatase inhibitor or fulvestrant as initial endocrine-based therapy, or in women who have received prior endocrine therapy. In pre� or perimenopausal women, the endocrine therapy should be combined with a luteinising hormone�releasing hormone (LHRH) agonist.
Treatment of breast cance

Wikipedia

Ribociclib succinate

Use Classification

Human drugs -> Antineoplastic agents -> Human pharmacotherapeutic group -> EMA Drug Category
Human Drugs -> EU pediatric investigation plans
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Modify: 2023-08-15
1: LiverTox: Clinical and Research Information on Drug-Induced Liver Injury [Internet]. Bethesda (MD): National Institute of Diabetes and Digestive and Kidney Diseases; 2012-. Available from http://www.ncbi.nlm.nih.gov/books/NBK548818/ PubMed PMID: 31644125.
2: Bellet M, Ahmad F, Villanueva R, Valdivia C, Palomino-Doza J, Ruiz A, Gonzàlez X, Adrover E, Azaro A, Valls-Margarit M, Parra JL, Aguilar J, Vidal M, Martín A, Gavilá J, Escrivá-de-Romaní S, Perelló A, Hernando C, Lahuerta A, Zamora P, Reyes V, Alcalde M, Masanas H, Céliz P, Ruíz I, Gil M, Seguí MÀ, de la Peña L. Palbociclib and ribociclib in breast cancer: consensus workshop on the management of concomitant medication. Ther Adv Med Oncol. 2019 May 10;11:1758835919833867. doi: 10.1177/1758835919833867. eCollection 2019. Review. PubMed PMID: 31205497; PubMed Central PMCID: PMC6535716.
3: Poratti M, Marzaro G. Third-generation CDK inhibitors: A review on the synthesis and binding modes of Palbociclib, Ribociclib and Abemaciclib. Eur J Med Chem. 2019 Jun 15;172:143-153. doi: 10.1016/j.ejmech.2019.03.064. Epub 2019 Apr 4. Review. PubMed PMID: 30978559.
4: Eggersmann TK, Degenhardt T, Gluz O, Wuerstlein R, Harbeck N. CDK4/6 Inhibitors Expand the Therapeutic Options in Breast Cancer: Palbociclib, Ribociclib and Abemaciclib. BioDrugs. 2019 Apr;33(2):125-135. doi: 10.1007/s40259-019-00337-6. Review. PubMed PMID: 30847853.
5: Petrelli F, Ghidini A, Pedersini R, Cabiddu M, Borgonovo K, Parati MC, Ghilardi M, Amoroso V, Berruti A, Barni S. Comparative efficacy of palbociclib, ribociclib and abemaciclib for ER+ metastatic breast cancer: an adjusted indirect analysis of randomized controlled trials. Breast Cancer Res Treat. 2019 Apr;174(3):597-604. doi: 10.1007/s10549-019-05133-y. Epub 2019 Jan 18. Review. PubMed PMID: 30659432.
6: Ribociclib for breast cancer. Aust Prescr. 2018 Oct;41(5):172. doi: 10.18773/austprescr.2018.058. Epub 2018 Oct 2. Review. PubMed PMID: 30410218; PubMed Central PMCID: PMC6202289.
7: Büyükkaramikli NC, de Groot S, Riemsma R, Fayter D, Armstrong N, Portegijs P, Duffy S, Kleijnen J, Al MJ. Ribociclib with an Aromatase Inhibitor for Previously Untreated, HR-Positive, HER2-Negative, Locally Advanced or Metastatic Breast Cancer: An Evidence Review Group Perspective of a NICE Single Technology Appraisal. Pharmacoeconomics. 2019 Feb;37(2):141-153. doi: 10.1007/s40273-018-0708-4. Review. PubMed PMID: 30194622; PubMed Central PMCID: PMC6386053.
8: Drugs and Lactation Database (LactMed) [Internet]. Bethesda (MD): National Library of Medicine (US); 2006-. Available from http://www.ncbi.nlm.nih.gov/books/NBK500944/ PubMed PMID: 30000003.
9: Laderian B, Fojo T. CDK4/6 Inhibition as a therapeutic strategy in breast cancer: palbociclib, ribociclib, and abemaciclib. Semin Oncol. 2017 Dec;44(6):395-403. doi: 10.1053/j.seminoncol.2018.03.006. Epub 2018 Mar 26. Review. PubMed PMID: 29935901.
10: Burris HA 3rd. Ribociclib for the treatment of hormone receptor-positive, human epidermal growth factor receptor 2-negative advanced breast cancer. Expert Rev Anticancer Ther. 2018 Mar;18(3):201-213. doi: 10.1080/14737140.2018.1435275. Epub 2018 Feb 19. Review. PubMed PMID: 29457921.
11: Edessa D, Sisay M. Recent advances of cyclin-dependent kinases as potential therapeutic targets in HR+/HER2- metastatic breast cancer: a focus on ribociclib. Breast Cancer (Dove Med Press). 2017 Dec 6;9:567-579. doi: 10.2147/BCTT.S150540. eCollection 2017. Review. PubMed PMID: 29263697; PubMed Central PMCID: PMC5726365.
12: Zangardi ML, Spring LM, Blouin GC, Bardia A. Ribociclib for post-menopausal women with HR+/HER2- advanced or metastatic breast cancer. Expert Rev Clin Pharmacol. 2017 Nov;10(11):1169-1176. doi: 10.1080/17512433.2017.1376653. Epub 2017 Sep 18. Review. PubMed PMID: 28875723.
13: López-Tarruella S, Jerez Y, Márquez-Rodas I, Echavarria I, Martin M. Ribociclib for the treatment of advanced hormone receptor-positive, HER2-negative breast cancer. Future Oncol. 2017 Oct;13(24):2137-2149. doi: 10.2217/fon-2017-0183. Epub 2017 Jul 31. Review. PubMed PMID: 28758424.
14: Kwapisz D. Cyclin-dependent kinase 4/6 inhibitors in breast cancer: palbociclib, ribociclib, and abemaciclib. Breast Cancer Res Treat. 2017 Nov;166(1):41-54. doi: 10.1007/s10549-017-4385-3. Epub 2017 Jul 24. Review. PubMed PMID: 28741274.
15: Costa R, Costa RB, Talamantes SM, Helenowski I, Peterson J, Kaplan J, Carneiro BA, Giles FJ, Gradishar WJ. Meta-analysis of selected toxicity endpoints of CDK4/6 inhibitors: Palbociclib and ribociclib. Breast. 2017 Oct;35:1-7. doi: 10.1016/j.breast.2017.05.016. Epub 2017 Jun 12. Review. PubMed PMID: 28618307.
16: Curigliano G, Criscitiello C, Esposito A, Intra M, Minucci S. Pharmacokinetic drug evaluation of ribociclib for the treatment of metastatic, hormone-positive breast cancer. Expert Opin Drug Metab Toxicol. 2017 May;13(5):575-581. doi: 10.1080/17425255.2017.1318848. Epub 2017 Apr 21. Review. PubMed PMID: 28395543.
17: Tripathy D, Bardia A, Sellers WR. Ribociclib (LEE011): Mechanism of Action and Clinical Impact of This Selective Cyclin-Dependent Kinase 4/6 Inhibitor in Various Solid Tumors. Clin Cancer Res. 2017 Jul 1;23(13):3251-3262. doi: 10.1158/1078-0432.CCR-16-3157. Epub 2017 Mar 28. Review. PubMed PMID: 28351928; PubMed Central PMCID: PMC5727901.
18: Barroso-Sousa R, Shapiro GI, Tolaney SM. Clinical Development of the CDK4/6 Inhibitors Ribociclib and Abemaciclib in Breast Cancer. Breast Care (Basel). 2016 Jun;11(3):167-73. doi: 10.1159/000447284. Epub 2016 Jun 22. Review. PubMed PMID: 27493615; PubMed Central PMCID: PMC4960359.

Explore Compound Types